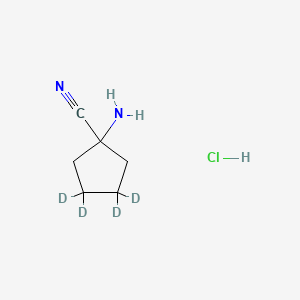
rac-Paroxetine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Paroxetine-d4 Hydrochloride is a deuterated form of rac-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect its pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
The preparation of rac-Paroxetine-d4 Hydrochloride generally involves the synthesis of deuterated paroxetine followed by its reaction with hydrochloric acid to form the hydrochloride salt . The synthetic route typically includes the following steps:
Synthesis of Deuterated Paroxetine: This involves the incorporation of deuterium into the paroxetine molecule.
Formation of Hydrochloride Salt: The deuterated paroxetine is then reacted with hydrochloric acid under controlled conditions to obtain this compound.
Analyse Chemischer Reaktionen
rac-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac-Paroxetine-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development.
Biology: Employed in studies involving serotonin transporters and neuronal signaling.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new antidepressant drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of rac-Paroxetine-d4 Hydrochloride involves the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin into presynaptic neurons. This increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . The molecular targets include the serotonin transporter and various pathways involved in serotonin signaling .
Vergleich Mit ähnlichen Verbindungen
rac-Paroxetine-d4 Hydrochloride is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Paroxetine Hydrochloride: The non-deuterated form of the compound.
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action.
Sertraline Hydrochloride: An SSRI used for similar therapeutic purposes
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Eigenschaften
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-TYPQLLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)






![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
